AMP-Deoxynojirimycin

Übersicht

Beschreibung

It is found in various plants such as mulberry leaves and Commelina communis (dayflower), as well as in several bacterial strains like Bacillus and Streptomyces species . This compound is known for its significant biological activities, including antihyperglycemic, anti-obesity, and antiviral properties .

Wissenschaftliche Forschungsanwendungen

1-Deoxynojirimycin has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

AMP-DNM primarily targets α-glucosidase , an enzyme that plays a crucial role in carbohydrate hydrolysis in the human body . It also has a significant inhibitory effect on the non-lysosomal glucosylceramidase GBA2 .

Mode of Action

AMP-DNM acts as a reversible, potent, and selective inhibitor against its targets . It interferes with the binding of the substrate to the enzyme, thereby inhibiting the activity of α-glucosidase . This interaction leads to significant changes in the metabolic processes within the cell.

Biochemical Pathways

The inhibition of α-glucosidase by AMP-DNM affects the carbohydrate hydrolysis pathway . This results in a delay in the breakdown of oligosaccharides, which in turn leads to a reduction in postprandial blood glucose levels . The compound also impacts the biosynthesis of secondary metabolites .

Pharmacokinetics

For instance, the absorption rate of AMP-DNM decreased when it was ingested with CMCNa .

Result of Action

The primary result of AMP-DNM’s action is the regulation of glucose homeostasis . By inhibiting α-glucosidase, AMP-DNM reduces postprandial blood glucose levels, which can be beneficial in the management of type 2 diabetes mellitus . Additionally, AMP-DNM has been recognized for its antiviral properties .

Action Environment

The action, efficacy, and stability of AMP-DNM can be influenced by various environmental factors. For instance, the natural abundance of AMP-DNM is relatively low in its primary sources, such as mulberry leaves and certain bacterial strains . This can limit the compound’s availability for therapeutic use. Furthermore, the production of AMP-DNM during microbial fermentation has potential for industrial applications .

Biochemische Analyse

Biochemical Properties

AMP-Deoxynojirimycin is known to interact with various enzymes and proteins. It acts as a potent and selective inhibitor against the non-lysosomal glucosylceramidase GBA2 . It can bind to or near the active center of α-glucosidase, thereby interfering with the binding of the substrate to the enzyme .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can penetrate cells rapidly to potently inhibit α-glucosidase in a competitive manner . This inhibition of α-glucosidase activity is regarded as an effective strategy to treat type 2 diabetes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as a reversible, potent and selective inhibitor against the non-lysosomal glucosylceramidase GBA2 . It can bind to the α-glucosidase catalytic site, thereby exhibiting excellent α-glucosidase inhibitory activity .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. Studies have shown that it has a rapid excretion rate, suggesting its safety .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been observed to prevent loss of mesencephalic dopaminergic neurons, decrease the number of CD68+/Iba-1+ cells, and improve behavioral changes when administered in combination with ibuprofen .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to regulate glucose homeostasis by modulating the combination of IR-GlUT4 and ADIPO-GLUT4 pathways .

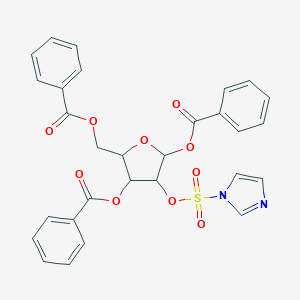

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Deoxynojirimycin can be synthesized through the reduction of nojirimycin . The chemical synthesis involves multiple steps, including amination, dephosphorylation, oxidation, cyclization, dehydration, and reduction reactions . The starting material for the synthesis is often glucose or fructose-6-phosphate, which undergoes a series of transformations to yield 1-Deoxynojirimycin .

Industrial Production Methods: Industrial production of 1-Deoxynojirimycin is primarily achieved through microbial fermentation. Various microorganisms, such as Bacillus and Streptomyces species, are used to produce this compound in large quantities . The fermentation process can be optimized by regulating the biosynthetic pathway and using specific precursors and inhibitors to enhance the yield .

Analyse Chemischer Reaktionen

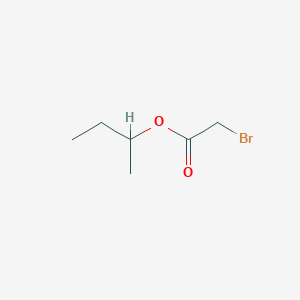

Types of Reactions: 1-Deoxynojirimycin undergoes several types of chemical reactions, including:

Reduction: Reduction reactions are involved in the initial synthesis of 1-Deoxynojirimycin from nojirimycin.

Substitution: Substitution reactions can be used to introduce different functional groups into the molecule, enhancing its biological activity.

Common Reagents and Conditions:

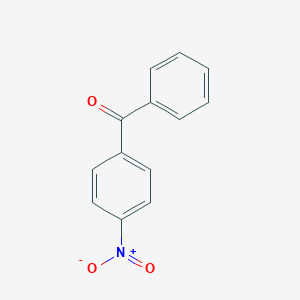

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions are various derivatives of 1-Deoxynojirimycin, which can exhibit enhanced biological activities .

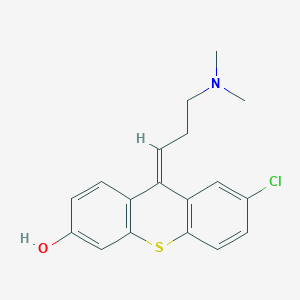

Vergleich Mit ähnlichen Verbindungen

1-Deoxynojirimycin is compared with other similar compounds, such as:

1-Deoxymannojirimycin: This compound also inhibits glycosidase enzymes but has a different specificity and potency.

1-Deoxygalactonojirimycin: Similar to 1-Deoxynojirimycin, it inhibits glycosidase enzymes but has different biological activities.

Uniqueness: 1-Deoxynojirimycin is unique due to its strong inhibitory activity against alpha-glucosidase and its wide range of biological activities, including antihyperglycemic, anti-obesity, and antiviral properties .

Eigenschaften

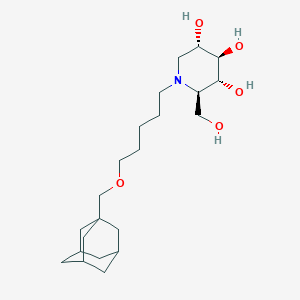

IUPAC Name |

(2R,3R,4R,5S)-1-[5-(1-adamantylmethoxy)pentyl]-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO5/c24-13-18-20(26)21(27)19(25)12-23(18)4-2-1-3-5-28-14-22-9-15-6-16(10-22)8-17(7-15)11-22/h15-21,24-27H,1-14H2/t15?,16?,17?,18-,19+,20-,21-,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYLNHVEAOOEGI-FAIWKWDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)COCCCCCN4CC(C(C(C4CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCOCC23CC4CC(C2)CC(C4)C3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

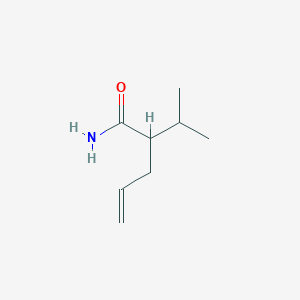

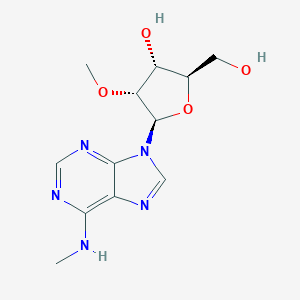

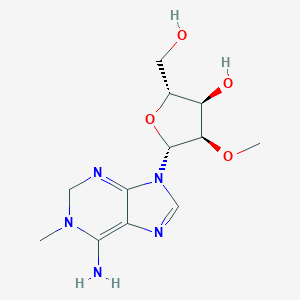

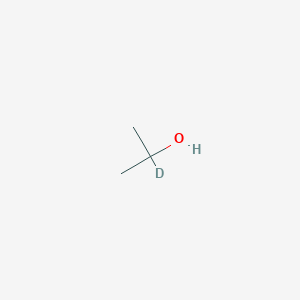

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does AMP-Deoxynojirimycin affect sphingolipid metabolism in leukemia cells, and why is this relevant to the research?

A1: this compound is a known inhibitor of the glycosphingolipid pathway. [] In the context of this research, treatment with this compound did not elevate the levels of two key pro-apoptotic sphingolipids: ceramide and sphingosine. [] This is in contrast to other tested compounds like PDMP hydrochloride and SKi-II, which did increase ceramide and sphingosine levels and synergized with the anti-apoptotic protein inhibitor ABT-263 to kill leukemia cells. [] This suggests that the accumulation of ceramides and sphingosine is crucial for the observed synergistic effect with ABT-263, and this compound's inability to induce this accumulation explains its lack of synergistic activity.

Q2: Based on these findings, what can be inferred about the potential of targeting the glycosphingolipid pathway in combination with BCL2-like protein inhibitors for leukemia treatment?

A2: While inhibiting the glycosphingolipid pathway is a promising strategy, the specific mechanism of action is crucial. The research highlights that merely inhibiting the pathway with this compound is insufficient. [] Instead, the focus should be on interventions like PDMP hydrochloride or SKi-II that effectively shift the balance towards the accumulation of pro-apoptotic sphingolipids like ceramide and sphingosine. [] This targeted approach holds greater potential for synergistic effects when combined with BCL2-like protein inhibitors like ABT-263 in leukemia treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid](/img/structure/B109976.png)

![7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B110019.png)